Product packaging for N-acetyl Leukotriene E4(Cat. No.:CAS No. 80115-95-3)

N-acetyl Leukotriene E4

Cat. No.: B162725
CAS No.: 80115-95-3
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-YSUFHIAUSA-N
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Description

Contextualization within Eicosanoid Biology and Cysteinyl Leukotriene Metabolism

N-acetyl leukotriene E4 is an eicosanoid, a class of signaling lipids derived from 20-carbon polyunsaturated fatty acids like arachidonic acid. creative-proteomics.com Eicosanoids are pivotal in numerous physiological and pathological processes, including inflammation and immune responses. creative-proteomics.com Specifically, N-AcLTE4 belongs to the cysteinyl leukotriene (CysLT) family, which are potent mediators of airway inflammation, bronchoconstriction, and mucus production. creative-proteomics.com

The biosynthesis of CysLTs begins with the conversion of arachidonic acid to leukotriene A4 (LTA4) via the 5-lipoxygenase (5-LOX) pathway. creative-proteomics.com LTA4 is then conjugated with reduced glutathione (B108866) to form leukotriene C4 (LTC4). nih.gov Extracellularly, LTC4 is rapidly metabolized to leukotriene D4 (LTD4) and subsequently to leukotriene E4 (LTE4) through enzymatic processes. nih.govwikipedia.org LTE4, the most stable of the CysLTs, can undergo further metabolism. nih.govwikipedia.org One of these metabolic routes is N-acetylation, which converts LTE4 into this compound. researchgate.netatsjournals.org This conversion is a key step in the catabolism and detoxification of CysLTs. nih.gov

Historical Perspective on its Discovery and Initial Characterization

The journey to understanding this compound is intertwined with the broader discovery of leukotrienes, initially identified as the "slow-reacting substance of anaphylaxis" (SRS-A). nih.govatsjournals.org The structural elucidation of leukotrienes in the late 1970s and early 1980s paved the way for investigating their metabolic pathways.

Research in the mid-1980s led to the identification of this compound as a major biliary metabolite of the peptidoleukotrienes. researchgate.netnih.govebi.ac.uk Early studies using synthetic N-AcLTE4 investigated its biological effects. For instance, a 1986 study examined its impact on the cardiovascular and respiratory functions in anesthetized pigs, finding it to have minimal actions compared to its precursors. nih.gov It was also identified as a urinary metabolite in humans, although of minor importance compared to its presence in the bile of other species like rats. caymanchem.comahajournals.orgbertin-bioreagent.comglpbio.com These initial characterizations established N-AcLTE4 as a less biologically active end-product of the CysLT pathway, suggesting that its formation is a detoxification mechanism. nih.gov

Overview of its Significance in Inflammatory Processes

While often considered an inactive metabolite, this compound still holds significance in the study of inflammatory processes. nih.govnih.gov Its presence in biological fluids, such as urine and bile, serves as a biomarker for the systemic production of cysteinyl leukotrienes. nih.govahajournals.orgpnas.org Monitoring the levels of N-AcLTE4 can provide insights into the activation of inflammatory pathways in various diseases. pnas.org

Although substantially less potent than its precursors LTC4 and LTD4, N-AcLTE4 is not entirely devoid of biological activity. nih.govcaymanchem.comnih.gov Studies have shown that it can induce contractions in guinea pig and human airway tissues, albeit at much higher concentrations than other CysLTs. nih.gov Interestingly, the contractions caused by N-AcLTE4 were found to be more sustained, similar to those induced by LTE4. nih.gov In some vascular beds, such as the mesenteric circulation, N-AcLTE4 has been observed to be as potent as LTD4 in causing vasoconstriction. researchgate.netmedchemexpress.com However, in other areas like the renal circulation, it is considered to be devoid of vasoconstrictive activity. researchgate.net The metabolism of LTE4 to N-AcLTE4 is generally seen as a step towards inactivation, as further metabolism of N-AcLTE4 leads to biologically inactive compounds. nih.gov

Research Findings on this compound

AspectFindingSpecies/ModelReference
MetabolismThis compound is a final metabolite of cysteinyl leukotrienes in the isolated perfused rat kidney.Rat researchgate.net
Biological ActivityApproximately 100 times less active than LTC4 in inducing contractions in guinea-pig trachea.Guinea Pig nih.gov
Biological ActivityEquiactive with LTE4 in contracting guinea-pig lung parenchyma, with contractions being more sustained than those of LTD4.Guinea Pig nih.gov
Biological ActivityExerts weak cardiovascular and respiratory actions in anesthetized pigs.Pig nih.gov
MetabolismIdentified as a major biliary metabolite of cysteinyl leukotrienes.Rat ebi.ac.uk
ExcretionUrinary excretion in healthy humans is about 1.5 nmol/mol creatinine.Human caymanchem.combertin-bioreagent.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO6S B162725 N-acetyl Leukotriene E4 CAS No. 80115-95-3

Properties

CAS No.

80115-95-3

Molecular Formula

C25H39NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(5S,6R,7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1

InChI Key

BGGYAYMMFYBWEX-YSUFHIAUSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Synonyms

5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
N-acetyl-LTE(4)
N-acetylleukotriene E4
NA-LTE4

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Acetyl Leukotriene E4

Precursor Pathways and Enzymatic Formation

The journey to N-acetyl LTE4 begins with the liberation of arachidonic acid from cell membranes and culminates in a series of enzymatic reactions that modify its structure and biological activity.

Formation from Arachidonic Acid via 5-Lipoxygenase Pathway

The synthesis of leukotrienes is initiated by the 5-lipoxygenase (5-LO) pathway. poliklinika-harni.hr Following cellular stimulation, cytosolic phospholipase A2 releases arachidonic acid from the nuclear membrane. nih.govresearchgate.net The 5-LO enzyme, in conjunction with its activating protein (FLAP), then converts arachidonic acid into an unstable intermediate, leukotriene A4 (LTA4). researchgate.netatsjournals.org This pivotal step occurs in various inflammatory cells, including mast cells, eosinophils, basophils, neutrophils, and macrophages. pharmgkb.org

Sequential Conversion of LTC4 to LTD4 to LTE4

Leukotriene A4 serves as a branching point in the pathway. In cells expressing LTC4 synthase, such as eosinophils and mast cells, LTA4 is conjugated with glutathione (B108866) to form leukotriene C4 (LTC4). researchgate.netpharmgkb.org LTC4 is the parent of the cysteinyl leukotrienes (cys-LTs). nih.gov Once exported to the extracellular space, LTC4 undergoes sequential enzymatic conversions. First, gamma-glutamyltransferase cleaves the glutamic acid residue from LTC4 to yield leukotriene D4 (LTD4). pharmgkb.orgglpbio.com Subsequently, a dipeptidase removes the glycine (B1666218) residue from LTD4 to form leukotriene E4 (LTE4). glpbio.comwikipedia.org LTE4 is the most stable of the cys-LTs, allowing it to be a prominent biomarker in biological fluids. nih.govwikipedia.org

Acetylation of Leukotriene E4 to N-acetyl Leukotriene E4: Enzymatic Mechanisms and Cofactor Requirements

The final step in this specific metabolic route is the acetylation of LTE4 to form N-acetyl LTE4. This reaction is a key part of the mercapturic acid pathway, a well-established detoxification process. ebi.ac.uk The acetylation of the amino group of the cysteine residue in LTE4 is catalyzed by an N-acetyltransferase. ebi.ac.uknih.gov This enzymatic process requires acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. ebi.ac.uknih.gov The formation of N-acetyl LTE4 results in a significant reduction in its biological activity compared to its precursors. caymanchem.comnih.gov

Tissue and Species Distribution of this compound Formation

The metabolic conversion of LTE4 to N-acetyl LTE4 exhibits notable differences in its primary sites of production and varies across different species.

Hepatic Metabolism and Biliary Excretion

The liver plays a central role in the metabolism and clearance of cysteinyl leukotrienes. nih.gov Isolated rat hepatocytes have demonstrated a high capacity for taking up and metabolizing LTE4. nih.gov Following intravenous administration in rats, a significant portion of leukotrienes are rapidly cleared from the blood and excreted into the bile. nih.gov In these studies, N-acetyl LTE4 was identified as a major biliary metabolite. nih.govnih.govosti.gov The isolated perfused rat liver can efficiently take up LTC4, LTD4, and LTE4, with N-acetyl LTE4 being a prominent metabolite found in the bile. nih.govnih.gov Further metabolism of N-acetyl LTE4 can occur in the liver, including omega-oxidation to form products like 20-carboxy-N-acetyl-LTE4. nih.govnih.gov

Comparative Metabolic Efficiencies Across Species

The metabolic pathway leading to this compound (N-AcLTE4) exhibits significant variation across different species, most notably between rats and humans. In rats, the N-acetylation of Leukotriene E4 (LTE4) is a prominent and major metabolic route. bertin-bioreagent.comnih.gov Following the administration of Leukotriene C4 (LTC4) in rats, N-AcLTE4 is identified as a major metabolite found in bile and feces. nih.govebi.ac.uk The isolated perfused rat kidney can metabolize all cysteinyl leukotrienes to N-AcLTE4 as the final metabolite. researchgate.net This indicates that in this species, mercapturic acid formation is a primary pathway for the detoxification of cysteinyl leukotrienes. ebi.ac.uk

In contrast, this pathway is of minor importance in humans. bertin-bioreagent.com Studies on human subjects and isolated human hepatocytes have shown that N-acetylation of LTE4 is not a major metabolic step. capes.gov.br Following intravenous administration of LTC4 in humans, only small quantities of N-AcLTE4 are detected in the urine. capes.gov.br Furthermore, incubations with isolated human hepatocytes did not yield detectable levels of N-acetylated LTE4 derivatives, suggesting that the human liver does not significantly contribute to its formation. capes.gov.br While endogenous N-AcLTE4 is detectable in human urine, its levels are considerably lower than those of its precursor, LTE4. bertin-bioreagent.comcapes.gov.br

Table 1: Comparative Metabolism of N-AcLTE4 in Rats vs. Humans

Species Importance of N-Acetylation Pathway Primary Location of Metabolite Reference
Rat Major / Prominent Bile, Feces bertin-bioreagent.comnih.govebi.ac.uk

| Human | Minor | Urine (small amounts) | bertin-bioreagent.comcapes.gov.br |

Further Catabolism and Degradation Products of this compound

Once formed, N-AcLTE4 undergoes extensive catabolism, primarily through oxidative processes that shorten its fatty acid backbone, leading to its inactivation and facilitating excretion.

Omega-Oxidation and Beta-Oxidation Pathways: Formation of Carboxylated and Hydroxylated Metabolites

The degradation of N-AcLTE4 is initiated by omega (ω)-oxidation at the methyl end of the eicosanoid chain. researchgate.netnih.gov This initial step is catalyzed by a specific monooxygenase enzyme system located in liver microsomes, which requires NADPH and molecular oxygen. nih.govgenome.jp This reaction converts N-AcLTE4 into its 20-hydroxy derivative, 20-OH-N-AcLTE4 (also referred to as N-acetyl-omega-hydroxy-leukotriene E4). nih.gov Subsequently, the newly formed hydroxyl group is oxidized to a carboxylic acid by a dehydrogenase, yielding 20-COOH-N-AcLTE4 (N-acetyl-omega-carboxy-leukotriene E4). nih.gov

Following ω-oxidation, the molecule undergoes a series of chain-shortening reactions via the beta (β)-oxidation pathway. researchgate.netnih.govnih.gov This process progressively removes two-carbon units from the omega end. One of the key metabolites resulting from this process is 16-carboxy-tetranor-14,15-dihydro-N-AcLTE4 . nih.gov Its formation involves a round of β-oxidation followed by the reduction of a double bond. nih.gov Studies with isolated rat hepatocytes have been instrumental in identifying these β-oxidation products, demonstrating that this catabolic cascade is a major route for the ultimate breakdown of sulfidopeptide leukotrienes. nih.gov

Role of Peroxisomes in this compound Degradation

The cellular location for the β-oxidation of leukotrienes, including N-AcLTE4, is the peroxisome. researchgate.netnih.govnih.gov Research has established that the degradation of leukotrienes from the omega-end occurs within these organelles. nih.govjci.org Studies on patients with peroxisome deficiency disorders have provided critical evidence for this localization. In these individuals, the catabolism of leukotrienes is significantly impaired, leading to a more than tenfold increase in the urinary excretion of both LTE4 and N-AcLTE4 compared to healthy controls. nih.gov The inability to perform β-oxidation in peroxisomes results in the accumulation of these upstream metabolites. nih.gov Specifically, the β-oxidation of ω-carboxy-N-acetyl-LTE4 has been shown to be exclusively degraded in peroxisomes. nih.gov These findings underscore the essential and central role of peroxisomes in the catabolism and inactivation of N-AcLTE4 in humans. nih.govscispace.com

Relative Biological Activity of this compound Metabolites

While N-AcLTE4 retains considerable biological activity, its subsequent metabolites generated through ω- and β-oxidation are largely inactive. nih.gov In vitro studies using guinea-pig and human airway tissues have demonstrated that metabolites such as 20-carboxy-N-AcLTE4 and the shorter-chain tetranor derivatives are biologically inactive. researchgate.netnih.govnih.gov This indicates that the extensive metabolism of N-AcLTE4 through these oxidative pathways represents a true inactivation process. nih.gov The conversion of the parent compound into these more polar, chain-shortened products effectively terminates its biological effects, distinguishing it from earlier metabolic steps where activity is retained. nih.gov

Table 2: Biological Activity of N-AcLTE4 and its Metabolites

Compound Biological Activity in Airway Tissue Reference
This compound (N-AcLTE4) Active (though less potent than LTD4) nih.gov
20-COOH-N-AcLTE4 Inactive nih.govnih.gov
16-COOH-tetranor-dihydro-LTE4 * Inactive nih.govnih.gov

Note: This specific N-acetylated metabolite was not tested directly in the cited studies, but the general finding was that further metabolism of N-AcLTE4 leads to inactive compounds. The study tested the LTE4 analog, 16-COOH-17,18,19,20-tetranor-14,15-dihydro-LTE4, and found it inactive. nih.gov

Receptor Pharmacology and Signal Transduction Mediated by N Acetyl Leukotriene E4

Interaction with Known Cysteinyl Leukotriene Receptors (CysLT1R, CysLT2R)

The classical receptors for cysteinyl leukotrienes (cysLTs) are the type 1 and type 2 receptors, CysLT1R and CysLT2R, respectively. kcl.ac.uk These G-protein coupled receptors (GPCRs) are activated by cysLTs like LTC4, LTD4, and to a lesser extent, LTE4. kcl.ac.ukfrontiersin.org

LTE4 itself is a weak agonist at both CysLT1R and CysLT2R, exhibiting significantly lower binding affinity and functional potency compared to LTC4 and LTD4. kcl.ac.ukfrontiersin.orgnih.govnih.gov The rank order of affinity for CysLT1R is generally LTD4 > LTC4 > LTE4, while for CysLT2R, it is LTC4 = LTD4 > LTE4. frontiersin.orgpnas.org N-acetyl LTE4 is considered to be an even weaker agonist at these receptors. For instance, it is reported to be 100 times less potent than LTC4 as a vasoconstricting agent, a response largely mediated by CysLT receptors. bertin-bioreagent.com This suggests a substantially lower binding affinity and functional potency for N-acetyl LTE4 at CysLT1R and CysLT2R compared to the primary cysLTs.

Comparative Agonist Profile at CysLT Receptors

LigandCysLT1R Affinity/PotencyCysLT2R Affinity/Potency
LTD4HighModerate
LTC4ModerateModerate
LTE4LowLow
N-acetyl LTE4Very LowVery Low

Exploration of Novel or Distinct Receptors for N-acetyl Leukotriene E4

The weak activity of LTE4 at classical CysLT receptors, despite its potent pro-inflammatory effects in certain contexts, has led to the search for novel receptors that might mediate its actions. kcl.ac.uknih.govnih.gov

Research into specific receptors for LTE4 has pointed to several candidates, which may also be relevant for N-acetyl LTE4, albeit likely with different affinities.

CysLTER: Functional studies in mice lacking both CysLT1R and CysLT2R revealed a distinct receptor, provisionally named CysLTER, that is highly sensitive to LTE4. nih.gov This receptor mediates vascular permeability in the skin. nih.gov The response to LTE4 in mice lacking the classical receptors was significantly enhanced, suggesting that CysLT2R may act as a negative regulator of the CysLTER response. nih.gov

P2Y12: The purinergic receptor P2Y12, primarily a receptor for adenosine (B11128) diphosphate (B83284) (ADP), has been identified as being required for LTE4-mediated pulmonary inflammation. nih.govbohrium.com Studies have shown that LTE4 can induce responses in cells expressing P2Y12, and these effects are absent in mice lacking this receptor. nih.govbohrium.com Interestingly, direct binding of LTE4 to P2Y12 was not observed, suggesting that P2Y12 might form a complex with another receptor to recognize LTE4. nih.govbohrium.comsemanticscholar.org However, other studies have failed to confirm that cysLTs, including LTE4, activate intracellular signaling through P2Y12, indicating that the identity of a specific LTE4 receptor is still debated. nih.gov

GPR99: More recently, the G protein-coupled receptor GPR99 (also known as Oxgr1) has been identified as a potential high-affinity receptor for LTE4. nih.govdtic.mil

While these receptors have been investigated for LTE4, their specific interaction with N-acetyl LTE4 is not well-documented. Given that N-acetyl LTE4 is a major metabolite of LTE4 in bile and is found in urine, its potential interaction with these novel receptors warrants further investigation. bertin-bioreagent.com

The signaling pathways for N-acetyl LTE4 are inferred from those of its parent compound, LTE4. The receptors implicated in LTE4 signaling (CysLTER, P2Y12, GPR99) are all GPCRs. bertin-bioreagent.comnih.govnih.govdtic.mil Functional studies on the CysLTER have shown that the vascular leak response to LTE4 is inhibited by pertussis toxin and a Rho kinase inhibitor. nih.govpnas.org This indicates that the receptor is coupled to Gαi and Gα12/13 proteins, which subsequently activate the Rho-Rho kinase pathway. pnas.org Similarly, LTE4-induced activation of the P2Y12 receptor leads to the activation of extracellular signal-regulated kinase (ERK). bohrium.com

Evidence for Specific this compound Receptors (e.g., CysLTER, P2Y12)

Intracellular Signaling Cascades Triggered by this compound

The intracellular signaling events following receptor activation by N-acetyl LTE4 are expected to be similar to, but likely less potent than, those triggered by LTE4.

LTE4, at nanomolar concentrations, can trigger rapid and significant increases in cytosolic free calcium ([Ca2+]i) in human epithelial cells. nih.gov This calcium signal is a result of both the influx of extracellular calcium and the mobilization of calcium from intracellular stores. nih.gov Studies have revealed that these two processes are regulated by different G-protein pathways. The influx of Ca2+ is mediated by a pertussis toxin-sensitive G-protein, while the mobilization from intracellular stores is regulated by a pertussis toxin-insensitive G-protein. nih.gov In some cell types, lentiviral overexpression of CysLT1R has been shown to augment the intracellular calcium signaling induced by LTE4. nih.gov Given that N-acetyl LTE4 is a less potent agonist, it is expected to induce a weaker calcium mobilization response through these pathways compared to LTE4.

Summary of Receptor and Signaling Information for N-acetyl LTE4 (inferred from LTE4)

Receptor/PathwayEvidence/MechanismDownstream Effect
CysLT1R/CysLT2RVery low affinity and potency. bertin-bioreagent.comMinimal activation.
CysLTERFunctionally identified as a high-sensitivity LTE4 receptor. nih.govVascular permeability.
P2Y12Required for LTE4-mediated inflammation, possibly as part of a receptor complex. nih.govbohrium.comERK activation, chemokine production. bohrium.com
GPR99Identified as a potential high-affinity LTE4 receptor. nih.govdtic.milNot fully characterized.
G-Protein CouplingCouples to Gαi and Gα12/13. pnas.orgActivation of Rho-Rho kinase pathway. pnas.org
Calcium SignalingInduces Ca2+ influx and intracellular mobilization. nih.govActivation of calcium-dependent cellular processes.

Other Second Messenger Systems and Kinase Activation

The signal transduction pathways initiated by cysteinyl leukotrienes (cys-LTs), including this compound (N-acetyl-LTE4), involve the activation of various second messenger systems and protein kinases. While much of the detailed research has focused on its precursor, leukotriene E4 (LTE4), the signaling cascades are understood to be part of the broader cys-LT receptor activation mechanism. Cys-LT receptors are G protein-coupled receptors (GPCRs) that typically utilize a phosphatidylinositol-calcium second messenger system. medchemexpress.com

Activation of these pathways leads to an increase in intracellular calcium ([Ca2+]i), a critical second messenger. Studies on LTE4 demonstrate that it can induce a sustained increase in intracellular Ca2+ and contribute to prolonged intracellular signaling. researchgate.net This Ca2+ signaling is complex, involving both the influx of extracellular calcium and the mobilization of calcium from intracellular stores. nih.gov Research on human epithelial cells has shown that the LTE4-induced influx of Ca2+ is regulated by a pertussis toxin-sensitive G-protein, while the mobilization from intracellular stores appears to be relatively insensitive to both pertussis toxin and the G-protein inhibitor GDPβS. nih.gov In human mast cell lines like LAD2, all cysLTs, including LTE4, induce a concentration-dependent mobilization of calcium. nih.gov

Beyond calcium signaling, cys-LTs activate downstream kinase cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. LTE4 has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, in various cell types. researchgate.netpnas.org This activation of ERK is a crucial step in translating the initial receptor binding into cellular responses such as gene expression. nih.govpnas.org For instance, in LAD2 mast cells, both LTE4 and LTD4 were found to regulate the expression of 64 genes, including numerous chemokines and growth factors, underscoring the functional importance of this signaling pathway. nih.gov

Table 1: Summary of Research Findings on LTE4-Mediated Second Messenger and Kinase Activation

Agonist Cell Type Observed Effect Key Findings Citations
LTE4 Human Epithelial Cells (Intestine 407) ↑ Intracellular Ca2+ Influx regulated by pertussis toxin-sensitive G-protein; mobilization is largely G-protein insensitive. nih.gov
LTE4 Human Mast Cells (LAD2) ↑ Intracellular Ca2+ Induces concentration-dependent calcium mobilization. nih.gov
LTE4 Macrophages ↑ Intracellular Ca2+, ↑ ERK Phosphorylation Contributes to prolonged intracellular signaling. researchgate.net
LTE4 CHO Cells (expressing P2Y12 receptor) ↑ ERK Activation Demonstrates kinase activation in a heterologous expression system. pnas.org
LTE4 Human Mast Cells (LAD2) Regulation of Gene Expression Regulated 64 genes, including chemokines and growth factors. nih.gov

Modulation of Prostanoid Production

The interaction between the metabolic pathways of leukotrienes and prostanoids is intricate, as both classes of lipid mediators, known collectively as eicosanoids, are derived from the same precursor, arachidonic acid. nih.govpoliklinika-harni.hr The biological activity of N-acetyl-LTE4 can be influenced by and can, in turn, modulate the production of prostanoids like prostaglandins (B1171923) and thromboxanes.

The nature of this modulation appears to be tissue-specific. In vitro studies on guinea-pig airways have shown that the cyclooxygenase (COX) inhibitor indomethacin (B1671933), which blocks the synthesis of all prostanoids, has divergent effects on N-acetyl-LTE4-induced contractions. nih.gov In the guinea-pig trachea, indomethacin potentiated the contractile effect of N-acetyl-LTE4, suggesting that in this tissue, N-acetyl-LTE4 may stimulate the release of inhibitory prostanoids (e.g., prostacyclin). nih.gov Conversely, in guinea-pig lung parenchyma, indomethacin inhibited the contractions caused by N-acetyl-LTE4, indicating that the response in this tissue is at least partially mediated by the generation of contractile prostanoids (e.g., thromboxane (B8750289) A2). nih.gov However, in studies using anesthetized pigs, the weak cardiovascular and respiratory actions of N-acetyl-LTE4 were not blocked by pretreatment with indomethacin, highlighting potential species- and system-dependent differences. nih.gov

Direct evidence for cys-LTs inducing prostanoid production comes from studies with LTE4. In human mast cells, LTE4 has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and subsequently induce the generation of prostaglandin (B15479496) D2 (PGD2). nih.gov The release of prostanoids is a key feature of mast cell activation, which can be triggered by various stimuli, including allergens. atsjournals.org Measurements in clinical settings and experimental models often assess both leukotrienes and prostanoids as markers of inflammatory cell activation. atsjournals.orgresearchgate.net For example, in patients with cardiac ischemia, an event associated with 5-lipoxygenase activation, increased urinary excretion of LTE4 is observed, pointing to the systemic release of these mediators during inflammatory events where prostanoids are also known to be involved. ahajournals.org

Table 2: Effects of Cyclooxygenase Inhibition on this compound Activity

Compound Experimental Model COX Inhibitor Observed Effect on N-acetyl-LTE4 Action Implication Citations
N-acetyl-LTE4 Guinea-Pig Trachea (in vitro) Indomethacin (2.8 µM) Potentiation of contraction N-acetyl-LTE4 may stimulate release of relaxant prostanoids. nih.gov
N-acetyl-LTE4 Guinea-Pig Lung Parenchyma (in vitro) Indomethacin (2.8 µM) Inhibition of contraction N-acetyl-LTE4-induced contraction is partly mediated by contractile prostanoids. nih.gov
N-acetyl-LTE4 Anesthetized Pig (in vivo) Indomethacin (5 mg/kg iv) No blockade of cardiovascular/respiratory actions Actions appear independent of prostanoid production in this model. nih.gov

Cellular and Molecular Effects of N Acetyl Leukotriene E4

Effects on Smooth Muscle Cells (In Vitro Studies)

Airway Smooth Muscle Contraction

N-acetyl leukotriene E4 has been shown to induce contraction of airway smooth muscle in in vitro studies. nih.gov Research on guinea pig and human airway preparations has demonstrated that N-AcLTE4 possesses contractile activity. nih.gov

In studies using guinea pig parenchymal strips and human bronchial preparations, the contractile responses induced by N-AcLTE4 were found to be very similar to those caused by LTE4. nih.gov Notably, the contractions elicited by both N-AcLTE4 and LTE4 were observed to be approximately twice as sustained as those induced by leukotriene D4 (LTD4). nih.gov In human bronchial strips, the actions of N-AcLTE4 were comparable to those of LTE4. nih.gov

While N-AcLTE4 is a biologically active metabolite, its potency as a bronchoconstrictor is generally considered to be less than that of the primary cysteinyl leukotrienes, LTC4 and LTD4. atsjournals.org The cysteinyl leukotrienes, as a class, are recognized as potent constrictors of human airway smooth muscle. atsjournals.organnualreviews.org

Table 1: Comparative Contractile Effects of this compound and Other Cysteinyl Leukotrienes on Airway Smooth Muscle (In Vitro)

Compound Tissue Preparation Observation
This compound Guinea Pig Parenchymal Strips, Human Bronchial Strips Contractions similar to LTE4, and more sustained than LTD4. nih.gov
Leukotriene E4 (LTE4) Guinea Pig Parenchymal Strips, Human Bronchial Strips Contractions similar to N-AcLTE4, and more sustained than LTD4. nih.gov
Leukotriene D4 (LTD4) Guinea Pig Parenchymal Strips Less sustained contraction compared to N-AcLTE4 and LTE4. nih.gov

Vascular Smooth Muscle Responses

This compound demonstrates significant activity on vascular smooth muscle, particularly in the mesenteric vasculature. In vivo studies in rats have shown that N-AcLTE4 is a potent vasoconstrictor of mesenteric vessels, leading to a dose-dependent reduction in blood flow to the gut. nih.gov This effect was specific to the mesenteric circulation, as renal and hindquarter blood flow were not significantly affected. nih.gov

In terms of potency, N-AcLTE4 was found to be approximately 10-fold more potent than the thromboxane (B8750289) analog U-46619 and 1000-fold more potent than prostaglandin (B15479496) F2 alpha in causing mesenteric vasoconstriction. nih.gov However, it was 2- to 5-fold less potent than leukotrienes D4 and E4 in this regard. nih.gov In anesthetized pigs, N-acetyl-leukotriene E4 was also shown to be a vasoconstricting agent, though it was 100 times less potent than LTC4. caymanchem.com

Table 2: Vasoconstrictor Potency of this compound Compared to Other Vasoactive Agents in Rat Mesenteric Vessels

Compound Relative Potency (Compared to N-AcLTE4)
This compound -
Leukotriene D4/E4 2-5 times more potent nih.gov
U-46619 (Thromboxane analog) 10 times less potent nih.gov
Prostaglandin F2 alpha 1000 times less potent nih.gov

Influence on Vascular Permeability and Endothelial Function (In Vitro and Animal Models)

The cysteinyl leukotrienes, including the metabolic product N-AcLTE4, are known to play a role in increasing vascular permeability, a key event in inflammation. ebi.ac.ukaai.org This is achieved through direct actions on the endothelial cells lining blood vessels.

Endothelial Cell Contraction and Gap Formation in Venules

Studies on the effects of cysteinyl leukotrienes on the microvasculature have revealed that they induce changes in endothelial cell shape. Electron microscopy studies have shown that LTE4 causes endothelial cells in postcapillary venules to contract. nih.govnih.gov This contraction leads to the formation of intercellular gaps, which are openings between adjacent endothelial cells. nih.govnih.gov This process is a fundamental mechanism by which these mediators increase the permeability of the vascular barrier. nih.gov While direct studies on N-AcLTE4's effect on endothelial cell contraction are less common, its precursor, LTE4, has been shown to induce gaps in the venular endothelium, with the endothelial cells adjacent to these gaps appearing bulged and having wrinkled nuclei, which is consistent with cellular contraction. nih.gov

Macromolecular Leakage and Edema Formation

The formation of gaps between endothelial cells allows for the leakage of plasma proteins and fluid from the bloodstream into the surrounding tissue, a process known as macromolecular leakage, which leads to edema formation. aai.org The cysteinyl leukotrienes are potent inducers of this process. thermofisher.com Studies in animal models have demonstrated that the administration of cysteinyl leukotrienes leads to plasma protein extravasation and tissue swelling. nih.gov For instance, intradermal injection of cys-LTs in humans elicits a wheal and flare response, indicative of increased vascular permeability. nih.gov

In a mouse model of passive cutaneous anaphylaxis, a process involving IgE-mediated mast cell activation, the resulting increase in vascular permeability, measured by ear swelling, was significantly reduced in mice deficient in LTC4 synthase, the enzyme required for cys-LT production. nih.govpharmgkb.org This highlights the crucial role of cys-LTs in mediating vascular leakage during allergic inflammatory responses.

Comparison with Other Cysteinyl Leukotrienes on Permeability

When comparing the effects of different cysteinyl leukotrienes on vascular permeability, LTE4 has been shown to be as potent as LTC4 and LTD4 in inducing a wheal and flare response in human skin. nih.gov In guinea pig conjunctiva, the relative potencies for inducing increased microvascular permeability were found to be LTE4 ≥ LTD4 > LTC4. arvojournals.org

Studies using mice lacking specific cys-LT receptors have provided further insights. In mice deficient in both CysLT1 and CysLT2 receptors, intradermal injection of LTE4 elicited a greater vascular leak response compared to LTC4 or LTD4. pnas.org This suggests the existence of a distinct receptor with a preference for LTE4 that mediates this permeability effect. pnas.org

Table 3: Relative Potency of Cysteinyl Leukotrienes in Inducing Vascular Permeability

Compound Model/Tissue Relative Potency
This compound - Data on direct comparison with other cys-LTs is limited.
Leukotriene E4 (LTE4) Human Skin As potent as LTC4 and LTD4 nih.gov
Leukotriene E4 (LTE4) Guinea Pig Conjunctiva ≥ LTD4 > LTC4 arvojournals.org
Leukotriene D4 (LTD4) Human Skin As potent as LTC4 and LTE4 nih.gov
Leukotriene D4 (LTD4) Guinea Pig Conjunctiva ≤ LTE4 > LTC4 arvojournals.org
Leukotriene C4 (LTC4) Human Skin As potent as LTD4 and LTE4 nih.gov
Leukotriene C4 (LTC4) Guinea Pig Conjunctiva < LTD4 and LTE4 arvojournals.org

Modulation of Immune and Inflammatory Cell Functions

This compound (N-acetyl-LTE4), a stable metabolite of the cysteinyl leukotriene (cys-LT) pathway, demonstrates significant activity in modulating the functions of various immune and inflammatory cells.

Effects on Th2 Cell Activation and Pro-inflammatory Cytokine Production

While cysteinyl leukotrienes are known to be produced during allergic responses, research indicates they can also modulate the activity of T-helper 2 (Th2) cells, which are central to these responses. ox.ac.uk Studies have shown that leukotriene E4 (LTE4), the direct precursor to N-acetyl-LTE4, can activate human Th2 cells, leading to an exaggerated pro-inflammatory cytokine production in the presence of prostaglandin D2 (PGD2). ox.ac.ukaai.org

In the absence of T-cell receptor stimulation, both LTD4 and LTE4 can independently stimulate cytokine production from Th2 cells, although they are considerably less potent than PGD2. ox.ac.ukaai.org However, when combined with PGD2, these cysteinyl leukotrienes, particularly LTE4, produce a synergistic effect, causing a greater-than-additive enhancement of the pro-inflammatory response. ox.ac.uk This suggests that N-acetyl-LTE4's precursor plays a significant role in amplifying inflammatory signals within the immune system, specifically by priming Th2 cells for a heightened response. ox.ac.uk This enhancement is linked to increased calcium mobilization in Th2 cells. ox.ac.uk

Influence on Eosinophil and Mast Cell Recruitment and Modulation

N-acetyl-LTE4 is associated with the activation of mast cells and the recruitment of eosinophils, key events in allergic inflammation. Mast cells and eosinophils are major producers of cysteinyl leukotrienes. researchgate.nethealthlabtesting.com Research in animal models of allergic responses has demonstrated a direct link between mast cell activation and the production of N-acetyl-LTE4. atsjournals.org In studies on sensitized rats, inhibition of mast cell activation significantly decreased the concentration of N-acetyl-LTE4 excreted in the bile following an allergen challenge. atsjournals.org

Furthermore, LTE4, the precursor to N-acetyl-LTE4, is a potent mediator of eosinophil recruitment into airway mucosa. pnas.orgnih.gov Inhalation of LTE4 has been shown to induce a significant influx of eosinophils in the airways of asthmatic individuals. pnas.orgersnet.org This eosinophilic inflammation can persist and may create an amplification loop for further recruitment. nih.gov Given that N-acetyl-LTE4 is a stable downstream metabolite of LTE4, its presence is indicative of these upstream inflammatory events driven by mast cells and eosinophils. nih.govresearchgate.netwikipedia.org

Association with Stromal Cell Modulation and Fibrotic Pathways

The cysteinyl leukotriene pathway, which culminates in the formation of LTE4 and its metabolite N-acetyl-LTE4, has been implicated in tissue remodeling and fibrotic processes. Studies using mouse models deficient in leukotriene C4 synthase (LTC4S), the enzyme required to produce all cys-LTs, showed significant protection against bleomycin-induced pulmonary fibrosis. pnas.org This finding suggests that cys-LTs, as a class, are involved in the pathological mechanisms leading to fibrosis. While direct studies on N-acetyl-LTE4's specific role are limited, its position as a metabolite in this pathway links it to these broader fibrotic responses. The interplay between inflammatory cells and stromal cells is crucial in tissue remodeling, and mediators like cys-LTs are key signaling molecules in this process.

Impact on Epithelial Barrier Function

Cysteinyl leukotrienes, including the precursor LTE4, can impact the integrity and function of the epithelial barrier. LTE4 has been demonstrated to elicit mucin release from respiratory epithelial cells, a key component of the mucus barrier. nih.gov Furthermore, cys-LTs are known to increase microvascular permeability. novamedline.com In models of lung injury, increased levels of LTC4, LTD4, and LTE4 correlate with damage to the pulmonary epithelial barrier. hhs.gov The use of N-acetylcysteine (NAC) has been shown to protect against such injury by reducing the production of these arachidonic acid metabolites, thereby preserving epithelial integrity. hhs.gov

Comparative Biological Activity with Other Cysteinyl Leukotrienes (LTE4, LTD4, LTC4)

N-acetyl-LTE4 generally exhibits lower biological activity compared to its precursors LTC4, LTD4, and LTE4, although its effects are tissue-dependent. nih.govresearchgate.net The metabolism of LTD4 to LTE4 and subsequently to N-acetyl-LTE4 is considered a detoxification pathway, but not a complete inactivation, as these metabolites retain considerable biological effects in certain tissues. nih.gov

In guinea pig lung parenchyma, N-acetyl-LTE4 was found to be equiactive with LTE4 in causing contractions, though both were about ten times less active than LTD4. nih.gov However, in guinea pig trachea, N-acetyl-LTE4 was approximately 100 times less potent than LTD4. nih.gov In human bronchial tissue, the actions of N-acetyl-LTE4 were similar to those of LTE4. nih.gov In other contexts, N-acetyl-LTE4 is described as an inactive metabolite. glpbio.comcaymanchem.com For instance, while its precursor LTE4 still has constrictive activity in the renal circulation, N-acetyl-LTE4 is devoid of vasoconstrictive activity in the kidney. researchgate.net Conversely, in the mesenteric circulation, N-acetyl-LTE4 has been reported to be as potent as LTD4 in causing vasoconstriction. researchgate.net

Below is a data table summarizing the comparative potencies of N-acetyl-LTE4 and other cysteinyl leukotrienes in various biological assays.

CompoundTissue/AssayRelative Potency/EffectCitation
N-acetyl-LTE4 Guinea Pig Lung Parenchyma (Contraction)Equiactive with LTE4; ~10x less active than LTD4 nih.gov
Guinea Pig Trachea (Contraction)~100x less active than LTD4 nih.gov
Human Bronchus (Contraction)Similar activity to LTE4 nih.gov
Mesenteric Vessels (Vasoconstriction)As potent as LTD4 researchgate.net
Renal Circulation (Vasoconstriction)Devoid of vasoconstrictive activity researchgate.net
LTE4 Guinea Pig Lung Parenchyma (Contraction)~10x less active than LTD4 nih.gov
Human Airways2-3 orders of magnitude less active than LTD4 nih.gov
Renal Circulation (Vasoconstriction)Possesses constrictive activity researchgate.net
LTD4 Guinea Pig Lung Parenchyma (Contraction)Most potent of the compared cys-LTs nih.gov
Human AirwaysPotent bronchoconstrictor nih.gov
LTC4 General (Vasoconstriction)N-acetyl-LTE4 is 100x less potent caymanchem.com

Role of N Acetyl Leukotriene E4 in Pre Clinical Models of Inflammation and Disease

Animal Models of Airway Inflammation and Responsiveness

In animal models of asthma and allergic airway disease, the measurement of N-acetyl-LTE4 has been a critical tool for quantifying the extent of the cys-LT response to inflammatory triggers. While not a potent direct agonist, its synthesis is closely linked to the inflammatory cascade that drives airway pathology.

Direct administration of synthetic N-acetyl-LTE4 in preclinical models has demonstrated minimal impact on airway function compared to its precursors. In anesthetized pigs, intravenous bolus doses of N-acetyl-LTE4 produced negligible respiratory effects and were found to be approximately 100-fold less active than LTC4 in inducing cardiovascular and respiratory changes. annualreviews.org This suggests that the N-acetylation of LTE4 is largely a detoxification step that significantly reduces its direct bronchoconstrictive activity. annualreviews.org

Despite its weak direct effects, the production of N-acetyl-LTE4 is strongly associated with the development of airway responses in allergic models. In ovalbumin (OVA)-sensitized and challenged Brown Norway rats, a well-established model for allergic asthma, allergen exposure leads to a significant increase in the biliary excretion of N-acetyl-LTE4. physiology.orgatsjournals.org This increase coincides with the early and late-phase airway responses characterized by increased lung resistance. physiology.orgatsjournals.org While its precursor, LTE4, has been shown in guinea pig models to induce airway hyperresponsiveness to other contractile agents like histamine, the primary role of N-acetyl-LTE4 in these models is as an indicator of the activation of the cys-LT pathway, which ultimately leads to bronchoconstriction and airway hyperresponsiveness. nih.gov

Table 1: Research Findings on N-acetyl-LTE4 in Airway Response Models

Finding Animal Model Implication Citation
Exhibited minimal direct respiratory and cardiovascular actions. Anesthetized Pig N-acetylation is a detoxification process, reducing bronchoconstrictive potential. annualreviews.org
Was ~100-fold less active than its precursor, LTC4. Anesthetized Pig Low potency as a direct bronchoconstrictor. annualreviews.org
Biliary concentration increased significantly after allergen challenge. Brown Norway Rat (allergic asthma model) Serves as a reliable biomarker for in vivo cys-LT production during allergic airway inflammation. physiology.orgatsjournals.org
Precursor LTE4 enhanced contractile response to histamine. Guinea Pig (tracheal spirals) The cys-LT pathway contributes to airway hyperresponsiveness, a process for which N-acetyl-LTE4 is a metabolite. nih.gov

The role of N-acetyl-LTE4 as a biomarker is further highlighted in studies examining the effects of anti-inflammatory drugs. In a model using OVA-sensitized Brown Norway rats, pretreatment with the inhaled glucocorticoid budesonide (B1683875) abolished the late-phase airway response to the allergen. physiology.org This functional improvement was associated with a strong inhibition of the in vivo synthesis and biliary excretion of N-acetyl-LTE4 during the late-response period. physiology.org Budesonide had a minimal effect on the small, early increase in N-acetyl-LTE4 but markedly reduced its production during the 3-8 hour period corresponding to the late-phase reaction. physiology.org

Similarly, intervention targeting cell adhesion molecules has been shown to modulate N-acetyl-LTE4 production. In the same rat model, a monoclonal antibody (TA-2) against the α4-integrin, very late antigen-4 (VLA-4), attenuated the early airway response to allergen challenge. atsjournals.org This attenuation was accompanied by a significant reduction in the allergen-induced increase in biliary N-acetyl-LTE4 concentrations, linking integrin-mediated mast cell activation directly to cys-LT production. atsjournals.org

Furthermore, investigations into the receptor-mediated actions of N-acetyl-LTE4 in anesthetized pigs showed that its weak cardiovascular and respiratory effects were not blocked by pretreatment with a selective LTD4 receptor antagonist (L-649,923) or the cyclooxygenase inhibitor indomethacin (B1671933), suggesting its minimal actions are independent of these pathways. annualreviews.org

Table 2: Pharmacological Modulation of N-acetyl-LTE4 in Airway Inflammation Models

Modulating Agent Animal Model Effect on N-acetyl-LTE4 Associated Functional Outcome Citation
Budesonide (Inhaled Glucocorticoid) Brown Norway Rat Strongly inhibited synthesis/excretion during the late response. Abolished the late-phase airway response to allergen. physiology.org
TA-2 (Anti-VLA-4 Antibody) Brown Norway Rat Significantly prevented the increase in biliary levels after allergen challenge. Attenuated the early airway response and mast cell degranulation. atsjournals.org
L-649,923 (LTD4 Antagonist) Anesthetized Pig Did not block the weak effects of N-acetyl-LTE4. Confirms that N-acetyl-LTE4 does not act through the classical LTD4 receptor. annualreviews.org

Bronchoconstriction and Airway Hyperresponsiveness

Role in Other Organ Systems and Inflammatory Conditions (In Vivo Animal Studies)

The involvement of cys-LTs in gastric injury has been explored in preclinical models, with a focus on their vascular and inflammatory effects. In a study using an ex vivo gastric chamber preparation in the rat, the ability of various leukotrienes to increase the susceptibility of the gastric mucosa to injury from 20% ethanol (B145695) was examined. nih.gov While infusions of LTC4, LTD4, and LTE4 significantly increased ethanol-induced damage, intraarterial infusions of N-acetyl-LTE4 had no significant effect on the extent of mucosal injury. nih.gov Furthermore, unlike LTC4 and LTD4 which caused dose-dependent reductions in gastric blood flow, N-acetyl-LTE4 was without effect on this parameter. nih.gov These findings indicate that N-acetyl-LTE4 does not contribute to the potentiation of gastric mucosal injury in this rat model, reinforcing its status as a less biologically active metabolite. nih.gov

Increased vascular permeability is a cardinal sign of inflammation, and cys-LTs are known to be potent inducers of vascular leakage. Studies in guinea pigs have shown that the precursor, LTE4, induces intense venular labeling with carbon black, indicating a significant increase in vascular permeability that leads to endothelial cell contraction and the formation of gaps. nih.gov However, direct evidence for N-acetyl-LTE4 as an inducer of vascular leakage is lacking. In a rat model of ethanol-induced gastric injury, N-acetyl-LTE4 did not significantly alter gastric vascular permeability as measured by Evan's blue leakage, a finding that contrasts with the known effects of its precursors. nih.gov This lack of activity in a vascular permeability assay is consistent with its weak cardiovascular actions observed in other animal models and suggests that the N-acetylation process effectively neutralizes the permeability-enhancing properties of LTE4. annualreviews.org

The kidneys play a role in the metabolism and elimination of cys-LTs, and N-acetyl-LTE4 is a key metabolite in these processes. Studies using isolated perfused rat kidneys have shown that they metabolize LTC4, LTD4, and LTE4 to N-acetyl-LTE4 as the sole and final metabolite. ebi.ac.uk

The handling of N-acetyl-LTE4 by the kidney is altered in models of organ injury. In a study using positron emission tomography (PET) with radiolabeled N-[11C]acetyl-leukotriene E4, researchers tracked its elimination in rats. nih.gov In normal rats, elimination was predominantly via hepatobiliary excretion. nih.gov However, in a mutant rat strain with deficient hepatobiliary transport and in rats with cholestasis induced by bile duct obstruction, there was a significant shift from hepatobiliary to renal elimination. This demonstrates that in certain injury states, the kidney compensates for impaired liver function by increasing the excretion of cys-LT metabolites. nih.gov

More recently, a study on triclocarban-induced kidney injury in mice used spatial metabolomics to identify pathological changes. nih.gov The results showed that triclocarban (B27905) treatment significantly altered the abundance of several metabolites in the kidney, including those in the leukotriene E4 metabolism pathway. nih.gov N-acetyl-leukotriene E4 was specifically identified as one of the metabolites whose levels were disturbed in the injured kidneys, linking its metabolism to chemically-induced renal tissue damage. nih.gov

Table 3: Research Findings on N-acetyl-LTE4 in Renal Models

Animal Model Key Finding Implication Citation
Isolated Perfused Rat Kidney Identified as the final metabolite of cys-LTs in the kidney. The kidney is a site of final cys-LT metabolism to N-acetyl-LTE4. ebi.ac.uk
Rat (Transport Mutant & Bile Duct Obstruction) A shift from hepatobiliary to renal elimination of N-acetyl-LTE4 was observed. Renal excretion of N-acetyl-LTE4 can compensate for impaired liver function in injury models. nih.gov
Mouse (Triclocarban-induced kidney injury) Abundance was significantly altered in injured kidney tissue. Its metabolic pathway is disturbed during chemically-induced nephrotoxicity. nih.gov

Vascular Leakage Models

N-acetyl Leukotriene E4 as a Biomarker in Research Animal Models

This compound (N-acetyl-LTE4) has been identified as a significant metabolite of the cysteinyl leukotriene (cys-LT) pathway in certain preclinical models, particularly in rats. caymanchem.com While its metabolic role in humans is considered minor, in rats, it represents a primary metabolite of leukotriene E4 (LTE4) found in bile, making it a valuable biomarker for investigating cys-LT production in this species. caymanchem.com The measurement of N-acetyl-LTE4 in biological fluids, such as bile, offers a method to assess the activity of the entire cys-LT pathway in response to inflammatory stimuli or therapeutic interventions in animal research. ahajournals.org

Detailed research in rat models of allergic asthma has demonstrated the utility of biliary N-acetyl-LTE4 as a biomarker of antigen-induced airway responses. In studies using ovalbumin (OVA)-sensitized Brown Norway rats, an animal model for asthma, antigen challenge led to a significant increase in the biliary excretion of N-acetyl-LTE4. physiology.org This increase corresponds with the early and late-phase asthmatic responses. For instance, following an OVA challenge, the concentration of biliary N-acetyl-LTE4 rose sharply within the first two hours. atsjournals.org

In one such study, baseline levels of N-acetyl-LTE4 in bile were measured before an antigen challenge. Post-challenge, these levels increased substantially, indicating a surge in cys-LT synthesis. atsjournals.org The intervention with a therapeutic agent targeting α4 integrins significantly prevented this increase, demonstrating the biomarker's sensitivity in evaluating the efficacy of anti-inflammatory treatments. atsjournals.org

Another study further detailed these findings in OVA-challenged rats, differentiating between the early and late responses. physiology.org The basal level of N-acetyl-LTE4 in bile before the antigen challenge was 2.4 ± 0.3 pmol/h. During the early response (the first hour post-challenge), the excretion rate in control rats was 6.4 ± 1.6 pmol/h. physiology.org During the late response (3 to 8 hours post-challenge), the rate was 4.9 ± 0.6 pmol/h. physiology.org Treatment with the inhaled glucocorticoid, budesonide, completely abolished the increase in N-acetyl-LTE4 levels observed during the late response. physiology.org The levels of N-acetyl-LTE4 in the bile during the late response also appeared to be positively correlated with the numbers of macrophages in bronchoalveolar lavage fluid, suggesting the macrophage may be a key source of cys-LT production in rats. physiology.org

Further research has established N-acetyl-leukotriene E4 as a dysregulated metabolite in other disease models. In a rat model of Chronic Obstructive Pulmonary Disease (COPD), metabolic profiling identified N-acetyl-leukotriene E4 as one of several significantly altered metabolites, highlighting its potential role in the onset and development of COPD. nih.gov Beyond inflammatory airway diseases, N-acetyl-leukotriene E4 has been shown to be a biologically active metabolite. nih.gov Studies in conscious rats revealed that it is a potent vasoconstrictor in the mesenteric vessels, leading to a significant reduction in blood flow to the gut. nih.govmedchemexpress.com

The following table summarizes findings from a preclinical study investigating N-acetyl-LTE4 in a rat model of allergic airway inflammation.

Table 1: Biliary N-acetyl-LTE4 Levels in an Ovalbumin (OA)-Challenged Rat Model of Allergic Airway Response

Time PointOA-Challenged Group (pmol/h)OA-Challenged + TA-2 (α4-integrin inhibitor) Treated Group (pmol/h)
Baseline (1h before challenge) 5.63 ± 0.434.44 ± 1.18
0-1h post-challenge 16.20 ± 3.909.31 ± 2.44
1-2h post-challenge 15.03 ± 2.459.06 ± 1.13
Data derived from a study on α4 integrins in allergic airway responses. atsjournals.org Values are presented as mean ± standard error.

Analytical and Methodological Approaches for N Acetyl Leukotriene E4 Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become the gold standard for the definitive identification and quantification of N-acetyl-LTE4. Its high sensitivity and specificity allow for the reliable measurement of this and other eicosanoids in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of N-acetyl-LTE4. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The process typically involves reversed-phase chromatography to separate N-acetyl-LTE4 from other leukotrienes and metabolites in a sample. Following separation, the analyte is ionized, usually by electrospray ionization (ESI) in negative mode, and subjected to collision-induced dissociation. The resulting fragment ions are specific to the structure of N-acetyl-LTE4, allowing for its unambiguous identification and quantification. acs.orgnih.gov

The use of stable isotope-labeled internal standards, such as deuterated N-acetyl-LTE4, is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response. researchgate.net Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with state-of-the-art triple quadrupole mass spectrometers can achieve very low limits of quantification, making it possible to measure basal levels of N-acetyl-LTE4 in various biological fluids. creative-proteomics.com

A study focusing on urinary leukotriene E4 (LTE4) developed and validated a sensitive and precise LC-MS/MS assay. nih.gov While the primary target was LTE4, the methodology is directly applicable to N-acetyl-LTE4, often measured concurrently. The method demonstrated excellent accuracy, precision, and linearity across a significant concentration range. nih.gov

ParameterLC-MS/MS Method Details
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase column (e.g., C18). researchgate.netcreative-proteomics.com
Ionization Negative-ion electrospray ionization (ESI). nih.govcreative-proteomics.com
Detection Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) mode. creative-proteomics.com
Internal Standard Stable isotope-labeled N-acetyl-LTE4 (e.g., deuterated forms). researchgate.net
Quantification Based on the ratio of the peak area of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of leukotriene metabolites, including N-acetyl-LTE4. However, due to the low volatility and polar nature of N-acetyl-LTE4, derivatization is typically required before GC-MS analysis. core.ac.uk A common derivatization process involves catalytic desulfurization and hydrogenation to form 5-hydroxyeicosanoic acid, which is then converted to a more volatile derivative, such as a pentafluorobenzyl (PFB) ester-trimethylsilyl (TMS) ether. core.ac.uk

GC-MS analysis is often performed in the negative-ion chemical ionization (NICI) mode, which provides high sensitivity for electrophilic derivatives like PFB esters. core.ac.uk The identity of the compound is confirmed by its characteristic mass spectrum. While powerful, the multi-step derivatization process can be a source of variability and may not be as high-throughput as LC-MS/MS methods. Nevertheless, GC-MS has been instrumental in the structural elucidation and quantification of N-acetyl-LTE4 and its metabolites in various biological samples. cloudfront.net

Challenges in Low Concentration Detection and Sensitivity

A significant challenge in the analysis of N-acetyl-LTE4 is its presence in very low concentrations in biological fluids, often in the picogram per milliliter range. researchgate.netnovamedline.com This necessitates highly sensitive analytical methods and meticulous sample preparation to enrich the analyte and remove interfering substances. The development of methods with a low limit of quantification (LLOQ) is crucial for accurately measuring basal levels and subtle changes in response to stimuli. researchgate.net

Achieving high sensitivity requires optimization of every step of the analytical process, from sample collection and storage to the final MS detection. For instance, large sample volumes may be needed, combined with efficient solid-phase extraction (SPE) protocols to concentrate the analyte. researchgate.net The choice of ionization source and MS instrument parameters also plays a critical role in maximizing the signal-to-noise ratio.

Sample Preparation and Derivatization Strategies

Effective sample preparation is paramount for the successful quantification of N-acetyl-LTE4. The primary goals are to isolate the analyte from the complex biological matrix, remove interfering compounds, and concentrate it to a level suitable for detection.

Solid-phase extraction (SPE) is a widely used technique for the purification of N-acetyl-LTE4 from biological samples like urine and plasma. researchgate.netthermofisher.com C18 reversed-phase cartridges are commonly employed to retain the lipophilic N-acetyl-LTE4 while allowing polar contaminants to pass through. thermofisher.com The retained analyte is then eluted with an organic solvent. For enhanced purity, some methods utilize affinity sorbents or mixed-mode SPE cartridges. researchgate.netnovamedline.com

As mentioned for GC-MS, derivatization can be employed to improve the chromatographic and detection characteristics of N-acetyl-LTE4. core.ac.uk For LC-MS/MS, derivatization is generally not necessary as the native molecule can be ionized and fragmented efficiently. researchgate.net The decision to use derivatization depends on the specific analytical platform and the required sensitivity.

Application in Metabolic Flux Studies

Metabolic flux studies aim to understand the rate of turnover of metabolites within a biological system. The quantification of N-acetyl-LTE4 and its precursors and downstream metabolites can provide insights into the activity of the leukotriene pathway. For instance, studies have investigated the metabolism of leukotriene E4 (LTE4) and its conversion to N-acetyl-LTE4 in various tissues and in vivo. ebi.ac.uk By administering isotopically labeled LTE4 and tracking the appearance of labeled N-acetyl-LTE4 over time, researchers can determine the rate of this metabolic conversion. nih.gov

These studies have revealed that N-acetylation is a significant pathway for the metabolism of LTE4. ebi.ac.uk Such analyses are crucial for understanding how the leukotriene pathway is regulated and how it might be altered in disease states. For example, investigating the flux through the leukotriene pathway can help to elucidate the metabolic basis of inflammatory diseases.

Spatial Metabolomics Approaches for Tissue Distribution

Spatial metabolomics is an emerging field that allows for the visualization of the distribution of metabolites within tissue sections. This powerful approach provides spatial context to metabolic information, revealing how metabolite levels vary across different regions of a tissue.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a key technology in spatial metabolomics. It has been used to study the distribution of N-acetyl-LTE4 and other leukotriene metabolites in kidney tissue. nih.govresearchgate.net In one study, MALDI-MSI revealed elevated intensities of N-acetyl-leukotriene E4 in all regions of kidney sections from mice treated with triclocarban (B27905), indicating a widespread metabolic alteration. nih.govresearchgate.net This spatial information can be correlated with histopathological findings to provide a deeper understanding of the molecular mechanisms of tissue injury and disease. nih.gov The ability to map the distribution of N-acetyl-LTE4 in tissues opens up new avenues for investigating its localized roles in inflammation and other pathological processes.

Future Research Directions in N Acetyl Leukotriene E4 Biology

Elucidation of Specific N-acetyl Leukotriene E4 Receptor(s) and Downstream Signaling

A primary gap in understanding the biology of N-acetyl-LTE4 is the identification of its specific molecular targets. While it is reported to be approximately 100-fold less active than Leukotriene C4 (LTC4) in inducing respiratory and cardiovascular effects in pigs, and its actions were not blocked by a selective Leukotriene D4 (LTD4) receptor antagonist, other evidence points towards a distinct pharmacology. nih.govcaymanchem.com

A pivotal study revealed that N-acetyl-LTE4 is a potent vasoconstrictor in the mesenteric vessels of conscious rats, suggesting it interacts with a specific receptor system in this vascular bed. nih.govmedchemexpress.com The vasoconstrictor effect was more potent than that of the thromboxane (B8750289) analog U-46619. nih.gov This finding directly contradicts the narrative of it being an inactive metabolite and strongly implies the existence of a unique, yet-to-be-identified receptor that is pharmacologically distinct from the classical CysLT receptors.

Future research must prioritize:

Receptor Identification: Employing receptor binding assays with radiolabeled N-acetyl-LTE4 on tissues where it shows high potency, such as rat mesenteric arteries, could help identify specific binding sites. Expression cloning and modern pharmacological screening techniques could then be used to isolate and characterize the receptor protein(s).

Signaling Pathway Analysis: Once a receptor is identified, downstream signaling pathways must be elucidated. Investigating second messenger systems (e.g., calcium mobilization, cAMP/cGMP levels) and phosphorylation cascades (e.g., MAP kinases) following receptor activation will be crucial to understanding how N-acetyl-LTE4 exerts its cellular effects. mdpi.com The stark differences in its activity compared to other cys-LTs suggest a unique signaling cascade may be involved.

Table 1: Comparative Agonist Activity and Receptor Interactions

Compound Biological Effect System/Model Receptor Interaction Citation
N-acetyl-LTE4 Minimal respiratory & cardiovascular actions Anesthetized Pig Not blocked by LTD4 antagonist L-649,923 nih.gov
N-acetyl-LTE4 Potent mesenteric vasoconstriction Conscious Rat Unknown receptor; 10-fold more potent than U-46619 nih.gov
LTC4 Vasoconstriction Anesthetized Pig ~100-fold more potent than N-acetyl-LTE4 nih.gov

| LTE4 | Bronchoconstriction, Vascular Permeability | Human, Mouse | CysLT1R, CysLT2R, P2Y12, CysLTER | nih.govpnas.org |

Investigation of this compound in Discrete Cellular Processes and Organ Systems

The metabolism and effects of N-acetyl-LTE4 appear to be highly dependent on species and organ system, a critical area for further study. It is recognized as a major biliary metabolite of cys-LTs in rats, whereas it is of minor importance in humans, where LTE4 is the more prominent urinary metabolite. caymanchem.comebi.ac.ukbiocompare.com This species-specific difference in the mercapturic acid pathway warrants investigation to understand the enzymes involved and their regulation. ebi.ac.uk

The potent vasoconstrictive effect of N-acetyl-LTE4 in the rat mesenteric vasculature, leading to a significant reduction in gut blood flow, is the most pronounced biological action reported to date. nih.govmedchemexpress.com This contrasts sharply with its minimal effects on the cardiovascular and respiratory systems in pigs. nih.gov

Future research should focus on:

Species and Organ-Specific Metabolism: Investigating the enzymatic processes leading to N-acetyl-LTE4 formation in the liver, kidney, and other tissues across different species. ebi.ac.uknih.gov This would clarify why it is a major metabolite in rats but not in humans. caymanchem.com

Gastrointestinal and Hepatic Function: Given its primary route of metabolism and elimination in some species is biliary and its potent effects on gut vasculature, its role in hepato-biliary and gastrointestinal physiology and pathophysiology should be a research priority. nih.govebi.ac.uk

Inflammatory and Fibrotic Conditions: While LTE4 has been implicated in conditions like asthma and pulmonary fibrosis, the role of N-acetyl-LTE4 is unknown. nih.govpnas.org Studies in relevant disease models are needed to determine if this metabolite contributes to or modulates inflammatory processes.

Advanced Analytical Method Development for Enhanced Sensitivity and Specificity

Accurately quantifying N-acetyl-LTE4 in biological matrices is fundamental to understanding its metabolism and potential as a biomarker. Because endogenous levels, particularly in humans, are very low, highly sensitive and specific analytical methods are required. springernature.comresearchgate.net

Current methods for eicosanoid analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are robust and have been successfully applied to leukotrienes. researchgate.netnih.govnih.gov Tandem mass spectrometry has been used to identify N-acetyl-LTE4 and its metabolites. acs.org However, standard immunoassays (ELISA) for LTE4 exhibit minimal cross-reactivity with N-acetyl-LTE4, necessitating the development of specific assays for its detection. caymanchem.com

Future directions in analytical development include:

Ultra-High Sensitivity Assays: Developing LC-MS/MS methods with lower limits of quantification, potentially in the sub-picogram per milliliter range, is essential for accurately measuring basal levels in human plasma and other fluids. researchgate.net This will allow for precise pharmacokinetic and metabolic studies.

Isomer-Specific Techniques: Advanced separation techniques, such as differential mobility spectrometry (DMS) coupled with mass spectrometry, could be adapted for N-acetyl-LTE4. acs.org This would enable the unambiguous separation and quantification of N-acetyl-LTE4 from other closely related metabolites and isomers that might interfere with conventional chromatography.

High-Throughput Methods: The development of validated, high-throughput assays would facilitate larger clinical studies to assess the utility of N-acetyl-LTE4 as a potential biomarker in diseases characterized by cys-LT overproduction, such as aspirin-exacerbated respiratory disease. pnas.org

Table 2: Overview of Analytical Methods for Leukotriene Analysis

Technique Principle Advantages for N-acetyl-LTE4 Analysis Future Goal Citation
LC-MS/MS Combines liquid chromatography separation with mass spectrometry detection. High sensitivity and specificity; robust for complex matrices like urine and plasma. Achieve sub-pg/mL detection limits for human plasma. researchgate.netresearchgate.netnih.gov
Tandem MS Multiple stages of mass analysis for structural elucidation. Unambiguous identification of the molecule and its metabolites. Characterize novel metabolic products. acs.org
DMS-MS/MS Gas-phase ion separation based on mobility prior to MS. Potential to separate N-acetyl-LTE4 from co-eluting isomers. Improve specificity and signal-to-noise for complex samples. acs.org

| ELISA | Antibody-based detection. | High-throughput screening (if a specific antibody is developed). | Development of a highly specific monoclonal antibody for N-acetyl-LTE4. | caymanchem.com |

Integration of Omics Data for Systems-Level Understanding of Leukotriene Metabolism

A systems biology approach is needed to contextualize the role of N-acetyl-LTE4 within the broader network of lipid mediator metabolism. The integration of multiple "omics" data layers—including genomics, transcriptomics, proteomics, and metabolomics—has proven powerful for understanding complex metabolic pathways in diseases like cancer and chronic obstructive pulmonary disease (COPD). frontiersin.orgspandidos-publications.com Such studies have successfully identified dysregulation in the broader arachidonic acid and leukotriene pathways. researchgate.net

However, these approaches have not yet been specifically focused on the terminal steps of cys-LT metabolism involving N-acetyl-LTE4.

Future research should aim to:

Build a Multi-Omics Model: Integrate quantitative metabolomics data (measuring N-acetyl-LTE4, its precursors, and downstream metabolites) with transcriptomic and proteomic data for the enzymes involved in its synthesis (e.g., N-acetyltransferases) and degradation (e.g., enzymes of beta- and omega-oxidation). nih.govspandidos-publications.com

Comparative Omics: Perform comparative multi-omics studies between species (e.g., rat vs. human) and between healthy and diseased states. This would provide a systems-level explanation for the observed differences in N-acetyl-LTE4 metabolism and help identify its potential role and regulatory networks in specific pathologies. frontiersin.org

Pathway and Network Analysis: Use bioinformatics tools to construct network models that visualize the interactions between N-acetyl-LTE4 metabolism and other key cellular pathways, such as inflammatory signaling, oxidative stress, and lipid metabolism. creative-proteomics.com This can reveal previously unknown functional relationships and therapeutic targets.

By pursuing these research directions, the scientific community can move beyond the simplistic view of N-acetyl-LTE4 as a mere detoxification product and uncover its potentially unique roles in physiology and disease.

Q & A

Basic Research Questions

Q. What methodological approaches are validated for quantifying N-acetyl Leukotriene E4 in biological samples?

  • This compound (N-acetyl LTE4) is primarily measured via enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). EIA offers accessibility and cost-effectiveness, while LC-MS/MS provides higher specificity and sensitivity, particularly in complex matrices like urine . Standardization requires normalization to creatinine levels to account for urine dilution . Stability studies confirm that N-acetyl LTE4 remains intact in frozen urine (-20°C) for months without preservatives .

Q. Why is this compound used as a biomarker in studies of leukotriene metabolism?

  • As a terminal metabolite of Leukotriene E4 (LTE4), N-acetyl LTE4 reflects systemic cysteinyl leukotriene (CysLT) production. Unlike LTE4, which binds weakly to receptors (CYSLTR1/CYSLTR2), N-acetyl LTE4 is inactive, making it a stable surrogate marker for longitudinal studies . Its urinary excretion (4–16% of total LTE4) correlates with inflammatory states, such as aspirin-exacerbated respiratory disease (N-ERD) .

Q. How does this compound differ functionally from its precursor, LTE4?

  • LTE4 is a potent bronchoconstrictor and inflammatory mediator, whereas N-acetyl LTE4 lacks receptor-binding activity due to acetylation of the cysteine residue. This modification enhances metabolic stability, allowing researchers to track cumulative leukotriene synthesis without confounding pharmacological effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported N-acetyl LTE4 levels across studies?

  • Heterogeneity arises from methodological differences (e.g., EIA vs. LC-MS/MS), sample handling, and normalization protocols. For example, studies using LC-MS/MS report lower detection limits (5 pg/mL) compared to EIA (25 pg/mL) . Meta-regression analyses suggest standardizing units (e.g., pg/mg creatinine) and reporting inter-assay variability to improve cross-study comparability .

Q. What experimental designs are optimal for investigating N-acetyl LTE4 in disease models?

  • Controlled challenge tests (e.g., aspirin provocation in N-ERD) paired with longitudinal urine sampling can elucidate dynamic changes in N-acetyl LTE4 . Blinded protocols for sample analysis and adherence to PRISMA guidelines for systematic reviews minimize bias . Incorporating knockout models (e.g., GPR99-deficient mice) may clarify receptor-independent pathways .

Q. How do dietary interventions, such as omega-3 supplementation, modulate N-acetyl LTE4 production?

  • Fish oil rich in eicosapentaenoic acid (EPA) reduces endogenous leukotriene synthesis by competing with arachidonic acid for 5-lipoxygenase. In human trials, EPA supplementation decreased urinary N-acetyl LTE4 levels in 80% of subjects, though interindividual variability suggests epigenetic or microbiome-mediated effects .

Q. What computational tools are effective for studying N-acetyl LTE4's structural interactions?

  • Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) platforms (AMBER, GROMACS) can model N-acetyl LTE4’s stability and interactions with metabolic enzymes like γ-glutamyl transpeptidase. These tools help predict acetylation kinetics and identify potential inhibitors .

Q. How do metabolic comorbidities, such as diabetes, influence N-acetyl LTE4 excretion?

  • In type 1 diabetes, improved glycemic control reduces urinary LTE4 (and by extension, N-acetyl LTE4) by 32%, correlating with HbA1c levels (r = 0.78). This suggests hyperglycemia exacerbates leukotriene-driven inflammation, warranting stratified analyses in patient cohorts .

Methodological Considerations

  • Standardization : Use LOINC panel codes (e.g., 101681-5) for reporting urinary N-acetyl LTE4 to ensure consistency .
  • Bias Mitigation : Implement QUADAS-2 criteria for risk-of-assessment in clinical studies, particularly for blinding during aspirin challenges .
  • Data Extraction Tools : WebPlotDigitizer enables accurate extraction of numerical data from published figures when raw datasets are unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.